trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide
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Overview
Description
trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide: is a complex organic compound with a unique structure that combines elements of benzodiazepine, quinazoline, and cyclohexane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodiazepine and quinazoline intermediates, followed by their coupling with the cyclohexanecarboxamide moiety. Key steps include:
Formation of Benzodiazepine Intermediate: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.
Synthesis of Quinazoline Intermediate: This step involves the formation of the quinazoline ring through a series of condensation reactions.
Coupling Reaction: The benzodiazepine and quinazoline intermediates are coupled with the cyclohexanecarboxamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzodiazepine and quinazoline derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam share the benzodiazepine core structure.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy.
Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol are simpler cyclohexane derivatives.
Uniqueness
What sets trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide apart is its unique combination of three distinct structural motifs: benzodiazepine, quinazoline, and cyclohexane. This unique structure may confer specific biological activities and properties not found in simpler analogs.
Properties
Molecular Formula |
C27H29N5O4 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H29N5O4/c33-24(28-14-13-23-26(35)30-22-8-4-1-5-19(22)25(34)31-23)18-11-9-17(10-12-18)15-32-16-29-21-7-3-2-6-20(21)27(32)36/h1-8,16-18,23H,9-15H2,(H,28,33)(H,30,35)(H,31,34)/t17?,18?,23-/m0/s1 |
InChI Key |
UCNHNUQPVUHXOI-KXXGJQBSSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCC[C@H]4C(=O)NC5=CC=CC=C5C(=O)N4 |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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